molecular formula C22H28N2O4S B4246115 N-(2-METHOXYPHENYL)-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE

N-(2-METHOXYPHENYL)-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4246115
M. Wt: 416.5 g/mol
InChI Key: ZOLBRCNSANUNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Mesitylsulfonyl)-N-(2-methoxyphenyl)-3-piperidinecarboxamide is a complex organic compound with a unique structure that combines a mesitylsulfonyl group, a methoxyphenyl group, and a piperidinecarboxamide moiety

Preparation Methods

The synthesis of N-(2-METHOXYPHENYL)-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include the following steps:

    Formation of Mesitylsulfonyl Chloride: Mesitylene is chlorosulfonated to form mesitylsulfonyl chloride.

    Preparation of 2-Methoxyphenylamine: 2-Methoxyaniline is synthesized through the methylation of aniline.

    Coupling Reaction: The mesitylsulfonyl chloride is reacted with 2-methoxyphenylamine to form the mesitylsulfonyl-2-methoxyphenyl intermediate.

    Formation of Piperidinecarboxamide: The intermediate is then reacted with piperidine-3-carboxylic acid to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(Mesitylsulfonyl)-N-(2-methoxyphenyl)-3-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the mesitylsulfonyl group can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Mesitylsulfonyl)-N-(2-methoxyphenyl)-3-piperidinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Mesitylsulfonyl)-N-(2-methoxyphenyl)-3-piperidinecarboxamide can be compared with other similar compounds, such as:

    1-(Mesitylsulfonyl)-N-(2-methoxyphenyl)-2-piperidinecarboxamide: Similar structure but with a different position of the carboxamide group.

    1-(Mesitylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide: Another positional isomer with the carboxamide group at the 4-position.

    1-(Mesitylsulfonyl)-N-(2-methoxyphenyl)-3-pyrrolidinecarboxamide: A related compound with a pyrrolidine ring instead of a piperidine ring.

The uniqueness of N-(2-METHOXYPHENYL)-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE lies in its specific structural features and the resulting chemical and biological properties, which may differ from those of its analogs.

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-15-12-16(2)21(17(3)13-15)29(26,27)24-11-7-8-18(14-24)22(25)23-19-9-5-6-10-20(19)28-4/h5-6,9-10,12-13,18H,7-8,11,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLBRCNSANUNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-METHOXYPHENYL)-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
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N-(2-METHOXYPHENYL)-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
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N-(2-METHOXYPHENYL)-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
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N-(2-METHOXYPHENYL)-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
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N-(2-METHOXYPHENYL)-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
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N-(2-METHOXYPHENYL)-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE

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